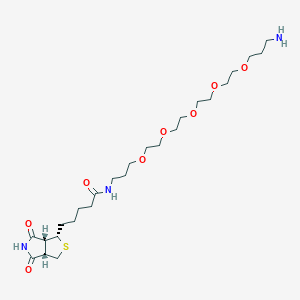
Aspidostomide B
Descripción general
Descripción
Aspidostomide B is a chemical compound with the formula C17H12Br4N2O3 . It contains a total of 40 bonds, including 28 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 secondary alcohol, and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of Aspidostomide B includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Aspidostomide B is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Aspidostomide B is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Aspidostomide B has a molecular weight of 611.90478 g/mol . It contains 12 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 4 Bromine atoms . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Bromopyrrole Alkaloids from Aspidostoma Giganteum
Aspidostomide B is a compound that was identified among other new bromopyrrole alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum. These compounds exhibit interesting structural features, such as dibromotyrosine- or bromotryptophan-derived moieties. Aspidostomide E, closely related to Aspidostomide B, has shown moderate activity against the 786-O renal carcinoma cell line, indicating potential anti-cancer properties (Patiño C. et al., 2014).
Total Synthesis of Aspidostomide B and Derivatives
Another significant aspect of Aspidostomide B is the advancement in its total synthesis. The synthesis of Aspidostomide B and its analogs, including regioisomeric N-methyl aspidostomide D, has been achieved through an efficient, five-step sequence. This synthesis approach is vital for further pharmacological studies and potential applications in drug development (Hussain M. A. & Khan F., 2019).
Translational Research and Nursing Science
While not directly related to Aspidostomide B, it's worth noting the importance of translational research in nursing science, emphasizing the application of scientific findings, including those related to compounds like Aspidostomide B, to clinical practice. This research approach is critical for integrating new scientific discoveries into practical healthcare applications, potentially benefiting patient care (Grady P., 2010).
Propiedades
IUPAC Name |
4,5-dibromo-N-[(2S)-2-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxyethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br4N2O3/c18-9-1-2-12-8(15(9)21)5-13(23-12)17(26)22-6-14(24)7-3-10(19)16(25)11(20)4-7/h1-5,14,23-25H,6H2,(H,22,26)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFUPRBVMNFKOI-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)NCC(C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)NC[C@H](C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspidostomide B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)










![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)